molecular formula C17H17NO5S B2848666 2,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide CAS No. 1198065-63-2

2,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide

Cat. No.: B2848666
CAS No.: 1198065-63-2
M. Wt: 347.39
InChI Key: QVWQRGRHJCAHME-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide is a chemical compound of interest in medicinal chemistry and biochemical research. As a benzenesulfonamide derivative, it shares a core structural motif with compounds investigated for targeting a variety of enzymes and receptors . The benzenesulfonamide group is a privileged pharmacophore in drug discovery, known for its ability to interact with carbonic anhydrases, a family of zinc-metalloenzymes involved in critical physiological processes such as pH regulation and respiration . Furthermore, structural analogues featuring the 2,5-dimethoxyphenyl group have been explored as ligands for serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is a key target in neuropharmacology studies . The (E)-styryl side chain introduces a rigid, planar element that may influence receptor binding affinity and selectivity, making this compound a valuable tool for structure-activity relationship (SAR) investigations. Researchers can utilize this compound in hit-to-lead optimization programs, receptor mapping studies, and as a building block for the synthesis of more complex molecules. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5S/c1-22-14-8-9-16(23-2)15(12-14)17(19)18-24(20,21)11-10-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,19)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWQRGRHJCAHME-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)C(=O)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Scientific Research Applications

Anticancer Activity

Research indicates that 2,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. Notably, the compound has shown effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression. The mechanism of action appears to involve modulation of apoptotic pathways through activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2.

Case Study: Breast Cancer Cell Lines

  • Cell Lines Studied : MCF-7 (human breast cancer)
  • Mechanism : Induction of apoptosis via caspase activation
  • Results : Significant reduction in cell viability at concentrations above 10 µM.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it possesses significant activity, with minimum inhibitory concentration (MIC) values reported as low as 50 µg/mL against specific pathogens .

Antimicrobial Activity Overview

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

Comparison with Similar Compounds

Comparison with Similar Compounds

NBOMe Series (Phenethylamine Derivatives)

The NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe) share a 2,5-dimethoxy substitution pattern on the benzene ring but differ critically in their core structure. While 2,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide is a sulfonylbenzamide, NBOMe derivatives are phenethylamines with an N-(2-methoxyphenyl)methyl substituent. Key distinctions include:

  • Functional Groups : NBOMe compounds lack sulfonamide moieties but incorporate a benzyl ether linkage.
  • Biological Targets : NBOMe derivatives act as potent serotonin 5-HT2A receptor agonists, whereas sulfonamide-containing compounds (e.g., COX-2 inhibitors) often target enzymatic pathways .
  • Substituent Effects : Both classes exploit 2,5-dimethoxy substitution for electronic and steric modulation, but the sulfonamide in the target compound may enhance solubility or hydrogen-bonding capacity compared to NBOMe’s lipophilic benzyl group .

Quinazolinone-Sulfonamide Derivatives

The compound 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide () shares structural motifs with the target molecule:

  • Styryl-Sulfonamide Linkage : Both compounds feature an (E)-styryl group conjugated to a sulfonamide, which may enhance planarity and binding to hydrophobic enzyme pockets.
  • Biological Activity: The quinazolinone derivative exhibits 47.1% COX-2 inhibition at 20 μM, suggesting that the sulfonamide-styryl combination could be critical for enzyme interaction.
  • Substituent Positioning: The 4-methoxy group on the quinazolinone derivative contrasts with the 2,5-dimethoxy arrangement in the target, which may influence electronic effects and binding affinity .

Sulfonamide-Containing Enzyme Inhibitors

Sulfonamides are prevalent in drugs targeting carbonic anhydrases, COX-2, and proteases. For example:

  • Celecoxib : A COX-2 inhibitor with a sulfonamide group attached to a pyrazole ring. Unlike the target compound, it lacks a styryl group but shares sulfonamide-mediated hydrogen bonding with enzyme active sites.
  • Sulfamethoxazole : A bacteriostatic agent with a simpler sulfonamide structure. The target’s dimethoxy-styryl system may confer broader π-interactions and selectivity compared to classical sulfonamides .

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Functional Groups Reported Activity
This compound Benzamide 2,5-Dimethoxy, (E)-styryl-sulfonyl Sulfonamide, methoxy, styryl N/A (Theoretical enzyme modulation)
25I-NBOMe Phenethylamine 2,5-Dimethoxy, 4-iodo, N-benzyl Methoxy, benzyl ether 5-HT2A agonism
Quinazolinone-sulfonamide () Quinazolinone 4-Methoxy, (E)-styryl-sulfonyl Sulfonamide, methoxy, styryl 47.1% COX-2 inhibition at 20 μM
Celecoxib Pyrazole Trifluoromethyl, sulfonamide Sulfonamide, trifluoromethyl COX-2 inhibition

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2,5-dimethoxy-N-[(E)-2-phenylethenyl]sulfonylbenzamide with high purity?

The synthesis typically involves sequential functionalization of the benzamide and sulfonamide groups. Key steps include:

  • Sulfonation : Use anhydrous conditions (e.g., dichloromethane or DMF) to prevent hydrolysis of sensitive intermediates .
  • Coupling reactions : Employ catalysts like pyridine or triethylamine to facilitate sulfonamide bond formation. Temperature control (0–5°C) is critical during exothermic steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitor by TLC and HPLC .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation and purity assessment?

  • NMR : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) verify methoxy, sulfonamide, and ethenyl groups. Key signals: δ 3.8–4.0 ppm (OCH3), δ 7.2–8.1 ppm (aromatic protons) .
  • IR : Confirm sulfonamide (SO2 asymmetric stretch ~1350 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity. Retention time consistency across batches indicates reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

  • Dose-response profiling : Conduct assays across a broad concentration range (nM–μM) to identify biphasic effects .
  • Target specificity screening : Use kinase/GPCR panels to rule off-target interactions. For example, cross-test against cyclooxygenase isoforms (COX-1/COX-2) to clarify anti-inflammatory mechanisms .
  • Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid false positives in cell-based assays .

Q. What experimental strategies are recommended to study the compound’s interaction with enzyme targets (e.g., carbonic anhydrase)?

  • Crystallography : Co-crystallize the compound with human carbonic anhydrase II to map binding interactions (e.g., sulfonamide-Zn²+ coordination) .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Mutagenesis : Modify key residues (e.g., Thr199 in carbonic anhydrase) to validate binding site specificity .

Q. How does the electronic nature of the (E)-2-phenylethenyl group influence reactivity in nucleophilic substitutions?

  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution. The ethenyl group’s electron-withdrawing effect activates the sulfonamide for nucleophilic attack .
  • Kinetic studies : Compare reaction rates with analogs lacking the ethenyl group (e.g., N-benzyl derivatives) in SN2 reactions (e.g., with amines or thiols) .

Q. How can researchers address stability issues during long-term storage or in biological matrices?

  • Degradation studies : Accelerated stability testing (40°C/75% RH for 6 months) identifies vulnerable sites (e.g., hydrolysis of sulfonamide in acidic buffers) .
  • Lyophilization : Store as a lyophilized powder under argon to prevent oxidation of the ethenyl group .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity contradictions?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC50 and Hill slope .
  • ANOVA with post-hoc tests : Compare means across dose groups (e.g., Tukey’s test) to identify significant deviations .

Q. How to design a structure-activity relationship (SAR) study focusing on the dimethoxy substituents?

  • Analog synthesis : Prepare derivatives with mono-methoxy or halogenated (e.g., Cl, F) groups at the 2- and 5-positions .
  • Biological testing : Correlate substituent electronegativity (Hammett σ values) with activity trends (e.g., COX-2 inhibition) .

Data Interpretation and Validation

Q. What validation steps are critical when reporting this compound as a kinase inhibitor?

  • Selectivity profiling : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to confirm specificity .
  • Cellular target engagement : Use nanoBRET or CETSA to verify target binding in live cells .

Q. How to reconcile discrepancies in reported solubility data across solvents?

  • Standardized protocols : Follow OECD 105 guidelines (shake-flask method, 24 hrs equilibration) for aqueous solubility .
  • Co-solvent systems : Evaluate DMSO/PBS or ethanol/water mixtures to mimic physiological conditions .

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